tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate
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Overview
Description
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethanol under acidic conditions to form the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine moiety to a piperidine derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and side effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.
1,1-Dimethylethyl 4-[(2-acetyl-4-pyridinyl)oxy]-1-piperidinecarboxamide: Similar structure but with an amide group instead of an ester.
1,1-Dimethylethyl 4-[(2-acetyl-4-pyridinyl)oxy]-1-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific ester linkage, which can influence its reactivity, solubility, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-acetylpyridin-4-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-12(20)15-11-14(5-8-18-15)22-13-6-9-19(10-7-13)16(21)23-17(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3 |
InChI Key |
YARVBXJRKOEQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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